molecular formula C10H14N2O2 B13647567 Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde

Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde

Cat. No.: B13647567
M. Wt: 194.23 g/mol
InChI Key: BWFLPSFZJMJYHH-DTWKUNHWSA-N
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Description

Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde is a synthetic organic compound that features an oxolane ring substituted with an imidazole moiety and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced via nucleophilic substitution reactions using imidazole derivatives.

    Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or through formylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The imidazole moiety can participate in various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the design of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde: Lacks the racemic mixture.

    2-(1-methyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde: Contains a methyl group instead of an ethyl group.

Uniqueness

Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1

InChI Key

BWFLPSFZJMJYHH-DTWKUNHWSA-N

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCO2)C=O

Canonical SMILES

CCN1C=CN=C1C2C(CCO2)C=O

Origin of Product

United States

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